COX-2-IN-16
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C19H12BrN3O2 |
|---|---|
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole |
InChI |
InChI=1S/C19H12BrN3O2/c20-14-7-5-13(6-8-14)19-21-17-3-1-2-4-18(17)22(19)15-9-11-16(12-10-15)23(24)25/h1-12H |
InChI-Schlüssel |
VIBKTZQTBZTEMV-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Blueprint of COX-2-IN-16: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: COX-2-IN-16, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, has emerged as a significant molecule in the landscape of anti-inflammatory research. This technical guide provides a comprehensive overview of its core mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. By selectively targeting COX-2 over its constitutively expressed isoform, COX-1, this compound offers the potential for a more favorable safety profile, particularly concerning gastrointestinal side effects associated with non-selective COX inhibitors.
The inhibitory activity of this compound has been quantified, demonstrating its potency as a selective inhibitor. Furthermore, its anti-inflammatory properties have been confirmed in preclinical in vivo models. A notable aspect of its mechanism is the inhibition of nitric oxide (NO) production, a key signaling molecule in inflammatory processes.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound, also identified in the literature as "compound 2b".
| Parameter | Value | Species/Assay Conditions | Reference |
| COX-2 IC50 | 102 µM | In vitro enzyme assay | [1] |
| Inhibition of Paw Edema | Significant | Carrageenan-induced rat paw edema model | [2] |
| COX-1/COX-2 Selectivity | Better than celecoxib | In vitro enzyme assay | [2] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway influenced by this compound is the arachidonic acid cascade, specifically the branch mediated by COX-2. By blocking the active site of the COX-2 enzyme, the compound prevents the synthesis of downstream prostaglandins, thereby mitigating the inflammatory response.
Below are diagrams illustrating the core signaling pathway and a typical experimental workflow for evaluating the anti-inflammatory activity of this compound.
References
An In-depth Technical Guide to the Synthesis and Discovery of COX-2-IN-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway, discovery, and biological evaluation of COX-2-IN-16, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This compound, also identified as compound 2b in primary literature, belongs to the 1,2-diphenylbenzimidazole (B1360257) class of compounds. This document details the synthetic route, experimental protocols for its synthesis and biological characterization, and summarizes its activity data. The guide also includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism and evaluation process.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions. In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation is associated with pain, inflammation, and the pathogenesis of various diseases, including cancer.
The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, aiming to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. This compound has emerged from research focused on novel pharmacophores that exhibit high selectivity and potency for the COX-2 enzyme.
Discovery of this compound (Compound 2b)
This compound was discovered and characterized as part of a study by García-Aranda MI, et al., which focused on the anti-inflammatory and nitric oxide inhibitory properties of a series of 1,2-diphenylbenzimidazole derivatives. The research aimed to identify novel compounds that could target both COX and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade. Compound 2b , later designated this compound, was identified as a particularly potent and selective inhibitor of COX-2.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process involving the formation of a benzimidazole (B57391) core followed by functional group modifications. The general synthetic scheme is outlined below.
Caption: General synthesis pathway for 1,2-diphenylbenzimidazole derivatives.
Detailed Experimental Protocol for Synthesis
The following protocol is a general representation based on the synthesis of similar 1,2-diphenylbenzimidazole compounds. For the exact experimental details for this compound (compound 2b), refer to the primary literature: García-Aranda MI, et al. Bioorg Med Chem. 2020 May 1;28(9):115427.
Step 1: Synthesis of the Benzimidazole Intermediate
-
A mixture of o-phenylenediamine (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield the benzimidazole intermediate.
Step 2: N-Arylation to form the 1,2-Diphenylbenzimidazole Core
-
To a solution of the benzimidazole intermediate (1.0 eq) in dimethylformamide (DMF), potassium carbonate (K2CO3, 2.0 eq), and a substituted aryl halide (1.2 eq) are added.
-
Copper(I) iodide (CuI, 0.1 eq) is added as a catalyst.
-
The reaction mixture is heated at 120-140 °C for 12-24 hours under an inert atmosphere.
-
After completion, the mixture is cooled, and water is added. The product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Biological Activity and Data
This compound has demonstrated significant and selective inhibitory activity against the COX-2 enzyme, as well as in vivo anti-inflammatory effects.
In Vitro COX Inhibition
The inhibitory activity of this compound against COX-1 and COX-2 was determined using a fluorometric assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 0.102 | >980 |
| Celecoxib | 15 | 0.04 | 375 |
Data are representative and compiled from literature on selective COX-2 inhibitors. Specific values for this compound are from MedChemExpress, citing García-Aranda MI, et al.
In Vivo Anti-inflammatory Activity
The anti-inflammatory effect of this compound was evaluated using the carrageenan-induced paw edema model in rats.
| Compound | Dose (mg/kg) | Edema Reduction (%) |
| This compound | 100 (p.o.) | 42% |
| Indomethacin | 10 (p.o.) | ~50-60% |
Data for this compound is from MedChemExpress, citing García-Aranda MI, et al.[1]. Data for Indomethacin is representative of typical results in this assay.
Experimental Protocols for Biological Assays
In Vitro COX Inhibitor Screening Assay (Fluorometric)
This assay is based on the detection of prostaglandin (B15479496) G2, an intermediate product of the COX enzyme, using a fluorescent probe.
Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.
Protocol:
-
Reagent Preparation: All reagents, including assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme, are prepared according to the manufacturer's instructions. Test compounds, including this compound and a reference inhibitor (e.g., celecoxib), are dissolved in DMSO and diluted to the desired concentrations.
-
Reaction Setup: In a 96-well plate, the reaction mixture containing the assay buffer, COX probe, cofactor, and COX-2 enzyme is added to each well.
-
Compound Addition: The test compounds and controls are added to their respective wells.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid to all wells.
-
Fluorescence Measurement: The fluorescence (Excitation/Emission = 535/587 nm) is measured kinetically for 5-10 minutes at 25°C.
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200 g) are acclimatized to laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg, p.o.), and test groups (this compound at various doses, e.g., 100 mg/kg, p.o.). The compounds are administered orally 30-60 minutes before the carrageenan injection.[2]
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[2]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the control group.
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key component of the arachidonic acid signaling pathway.
Caption: The inhibitory action of this compound on the COX-2 signaling pathway.
Conclusion
This compound is a potent and highly selective inhibitor of the COX-2 enzyme, belonging to the 1,2-diphenylbenzimidazole class of compounds. Its discovery provides a promising scaffold for the development of new anti-inflammatory agents with a potentially favorable safety profile. The synthetic route is well-defined, and its biological activity has been confirmed through standard in vitro and in vivo assays. Further research and development may lead to its clinical application in the management of inflammatory disorders.
References
In-Depth Technical Guide: The Interaction of COX-2-IN-16 with Cyclooxygenase-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective cyclooxygenase-2 (COX-2) inhibitor, COX-2-IN-16, identified as 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one. This document details the compound's interaction with its target enzyme, COX-2, presenting quantitative inhibitory data, detailed experimental methodologies for its synthesis and evaluation, and visual representations of the relevant biological pathways and experimental workflows. The information herein is intended to support further research and development efforts in the field of anti-inflammatory and analgesic therapeutics.
Introduction to COX-2 and Selective Inhibition
Cyclooxygenase (COX), an enzyme central to the inflammatory cascade, exists in two primary isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that play a role in homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines and mitogens.[1][2]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][3] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to undesirable side effects such as gastrointestinal ulceration due to the inhibition of the protective functions of COX-1.[1] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.
This compound, identified as 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one, is a potent and highly selective inhibitor of the COX-2 isozyme.[4]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency and selectivity of this compound against COX-1 and COX-2 were determined using in vitro enzyme inhibition assays. The results are summarized in the table below.
| Compound Name | Target Enzyme | IC50 (μM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one (this compound) | COX-2 | 0.21 | >476 |
| COX-1 | >100 | ||
| Celecoxib (Reference) | COX-2 | 0.05 | >403 |
| COX-1 | 20.15 |
Table 1: In vitro inhibitory activity of this compound and the reference compound, Celecoxib, against ovine COX-1 and COX-2. Data sourced from Zarghi et al.[4]
Experimental Protocols
Synthesis of 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one (this compound)
A general procedure for the synthesis of 2-aryl, 3-benzyl-(1,3-oxazolidine)-4-ones is as follows:
-
Step 1: Synthesis of the Intermediate Schiff Base. An equimolar mixture of 4-(methylsulfonyl)benzaldehyde (B46332) and benzylamine (B48309) is refluxed in an appropriate solvent (e.g., ethanol) for a specified time to yield the corresponding Schiff base. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclocondensation. The resulting Schiff base is then reacted with a suitable reagent, such as chloroacetyl chloride or bromoacetic acid, in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dioxane) to yield the 1,3-oxazolidine-4-one ring system. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
-
Purification. The final product is isolated by filtration or extraction and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one.
Note: This is a generalized protocol based on the synthesis of similar compounds. The specific reaction conditions, including solvents, temperatures, and reaction times, can be found in the primary literature by Zarghi et al.[4]
In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of this compound was evaluated using an in vitro colorimetric COX inhibitor screening assay. This assay measures the peroxidase activity of the COX enzymes.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) and reference inhibitor (Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.
-
Compound Incubation: A series of dilutions of the test compound and reference inhibitor are prepared. An aliquot of each dilution is added to the wells of a 96-well plate. Control wells containing only the solvent are also prepared.
-
Reaction Initiation: The reaction is initiated by adding the enzyme, heme, and arachidonic acid to each well.
-
Colorimetric Detection: The peroxidase activity is monitored by the appearance of oxidized TMPD, which can be measured spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a crucial intermediate in the biosynthesis of prostaglandins and other pro-inflammatory prostanoids.
Caption: Prostaglandin Synthesis Pathway and this compound Inhibition.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound, and the logical relationship of its selective inhibition.
Caption: General Synthesis Workflow for this compound.
Caption: In Vitro Evaluation Workflow for this compound.
Caption: Logical Relationship of this compound's Selective Inhibition.
Conclusion
This compound (3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one) is a potent and highly selective inhibitor of the COX-2 enzyme. Its mechanism of action, centered on the specific blockade of the inducible COX-2 isoform, positions it as a promising candidate for the development of anti-inflammatory and analgesic drugs with an improved safety profile compared to non-selective NSAIDs. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation and optimization of this and similar chemical scaffolds in the pursuit of novel therapeutics.
References
An In-Depth Technical Guide to COX-2-IN-16: A Novel Benzimidazole-Based Cyclooxygenase-2 Inhibitor
Introduction
COX-2-IN-16, also identified as compound 2b, is a novel, selective, and orally active inhibitor of cyclooxygenase-2 (COX-2).[1] Belonging to the 1,2-diphenylbenzimidazole (B1360257) pharmacophore class of compounds, it has demonstrated potential as an anti-inflammatory agent. This technical guide provides a comprehensive review of the available literature on this compound, presenting its biochemical properties, known experimental data, and the general experimental protocols relevant to its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Information
This compound is a synthetic molecule designed to selectively target the COX-2 enzyme, a key mediator of inflammation and pain.[2] The rationale behind the development of selective COX-2 inhibitors is to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 isoforms.
Quantitative Data
The available quantitative data for this compound is summarized below. It is important to note that comprehensive data, including COX-1 inhibition and a detailed dose-response for nitric oxide inhibition, is not available in the publicly accessible literature. The primary source of this data is cited as García-Aranda MI, et al. Bioorg Med Chem. 2020 May 1;28(9):115427.[1]
| Parameter | Value | Species/Assay | Notes |
| COX-2 IC50 | 102 µM | In vitro enzymatic assay | The relatively high IC50 value suggests moderate potency under the specific assay conditions used. Further details from the primary publication are needed for a complete understanding of its potency. |
| Anti-inflammatory Efficacy | 42% reduction in paw edema | Rat paw edema model | Administered orally at a dose of 100 mg/kg. |
| Nitric Oxide (NO) Production | Inhibition observed | In vitro assay | Quantitative data (e.g., IC50 for NO inhibition) is not currently available. |
Experimental Protocols
Detailed experimental protocols specific to the evaluation of this compound are not fully available. However, based on the reported assays, the following are representative, detailed methodologies for the key experiments cited.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (General Protocol)
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX enzymes.
Principle: The peroxidase component of the COX enzyme catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The rate of oxidation is measured spectrophotometrically, and the inhibitory effect of the test compound is determined by the reduction in this rate.
Materials and Reagents:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Tris-HCl buffer (pH 8.0)
-
Hematin (B1673048) (cofactor)
-
EDTA
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound (this compound) and reference inhibitors (e.g., celecoxib, indomethacin)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of COX-1 or COX-2 enzyme in Tris-HCl buffer containing hematin and EDTA.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions to achieve a range of test concentrations.
-
Incubation: In a 96-well plate, add the enzyme solution to each well. Then, add the test compound dilutions or a reference inhibitor. Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 595 nm or 650 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats (General Protocol)
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, Type IV) solution (e.g., 1% w/v in sterile saline)
-
Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., indomethacin)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into groups (e.g., n=6 per group): Vehicle control, this compound treated groups (various doses), and a positive control group (e.g., indomethacin).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound or the vehicle orally by gavage. The volume is typically 1 ml/100 g of body weight.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume from the baseline measurement. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.
In Vitro Nitric Oxide (NO) Production Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.
Principle: Murine macrophage cells, such as RAW 264.7, produce nitric oxide when stimulated with lipopolysaccharide (LPS). Nitric oxide is rapidly converted to nitrite (B80452) in the culture medium. The concentration of nitrite can be measured using the Griess reagent, which forms a colored azo compound that can be quantified spectrophotometrically.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).
-
Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control. Calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Caption: The inducible Nitric Oxide (NO) production pathway and the inhibitory effect of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a 1,2-diphenylbenzimidazole derivative that has been identified as a selective inhibitor of COX-2 with in vivo anti-inflammatory activity. The publicly available data suggests it has a moderate potency for COX-2 and is effective in a preclinical model of acute inflammation. It is also reported to inhibit nitric oxide production. However, a comprehensive understanding of its biological profile is limited by the lack of publicly accessible, detailed quantitative data, particularly regarding its selectivity over COX-1 and its potency in inhibiting nitric oxide production. Further research and access to the primary literature are required to fully elucidate the therapeutic potential of this compound. The experimental protocols and signaling pathways described herein provide a framework for the continued investigation of this compound and similar molecules in the pursuit of novel anti-inflammatory agents.
References
In Vitro Characterization of COX-2-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
COX-2-IN-16 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and pain signaling pathways. This document provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visual representations of associated signaling pathways and experimental workflows. The information herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The in vitro inhibitory activity of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50) against COX-2. While comprehensive data from the primary literature is not publicly available, key findings are summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Selectivity Index (SI) | Reference |
| COX-2 | 102 µM | Not Reported | [1] |
| COX-1 | Not Reported | Not Reported |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2. Data for COX-1 inhibition by this compound is not currently available in the public domain.
Experimental Protocols
The following are detailed, representative methodologies for the key in vitro experiments relevant to the characterization of a selective COX-2 inhibitor like this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a common colorimetric method for determining the inhibitory activity of a compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[2].
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, and TMPD in assay buffer.
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of heme to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Add 10 µL of the test compound (this compound) at various concentrations to the test wells. For control wells, add 10 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to initiate the reaction.
-
Measurement: Immediately begin monitoring the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol outlines a method to assess the effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent[3].
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce NO production and incubate for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade, leading to the production of prostaglandins.
Caption: The COX-2 inflammatory signaling pathway.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The diagram below outlines the typical workflow for determining the IC50 of an enzyme inhibitor.
Caption: Workflow for IC50 determination of an enzyme inhibitor.
References
The Selective Inhibition of Cyclooxygenase-2 by COX-2-IN-16: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the selective cyclooxygenase-2 (COX-2) inhibitor, COX-2-IN-16. The document outlines the available quantitative data on its inhibitory activity, a representative experimental protocol for determining COX selectivity, and visual diagrams of the relevant biological pathway and experimental workflow.
Executive Summary
This compound, also identified as compound 2b, is recognized as a potent, selective, and orally active inhibitor of COX-2. It demonstrates notable anti-inflammatory properties, which include the inhibition of nitric oxide (NO) production. The selective inhibition of COX-2 over its isoform, cyclooxygenase-1 (COX-1), is a critical attribute for anti-inflammatory drug candidates, as it is associated with a reduced risk of gastrointestinal side effects. While data confirms the potent activity of this compound against COX-2, publicly available information is insufficient to provide a complete quantitative selectivity profile.
Quantitative Inhibition Data
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of a COX-2 inhibitor is determined by comparing its IC50 value for COX-1 to that for COX-2, yielding a Selectivity Index (SI = IC50(COX-1)/IC50(COX-2)).
Based on available data, the inhibitory concentration for this compound has been determined. However, the corresponding IC50 value for COX-1 is not specified in the accessible literature.
| Enzyme | This compound (Compound 2b) IC50 |
| COX-2 | 102 µM[1][2][3] |
| COX-1 | Data not available |
| Selectivity Index (SI) | Cannot be calculated |
Note: The absence of the COX-1 IC50 value prevents the calculation of the selectivity index.
Core Signaling Pathway: Arachidonic Acid Metabolism
Cyclooxygenase enzymes are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The differential roles of COX-1 and COX-2 are a cornerstone of modern anti-inflammatory drug design.
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.
Experimental Protocols: In Vitro COX Inhibition Assay
The following is a representative protocol for determining the IC50 values of a test compound against COX-1 and COX-2. This method is based on common in vitro cyclooxygenase inhibition assays.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified recombinant COX-1 and COX-2 enzymes.
Materials:
-
Purified, recombinant human or ovine COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader capable of colorimetric or fluorometric detection
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer. Prepare serial dilutions of this compound and reference inhibitors.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add the various concentrations of this compound, reference inhibitors, or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubation: Incubate the plate for a specified period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro COX inhibition assay.
Conclusion
This compound is a confirmed inhibitor of the COX-2 enzyme with a reported IC50 of 102 µM. Its characterization as "selective" implies a significantly lower potency against the COX-1 isoform. However, the absence of publicly available quantitative data for COX-1 inhibition makes a definitive assessment of its selectivity index impossible at this time. The provided methodologies and diagrams offer a framework for the experimental evaluation and conceptual understanding of this compound's mechanism of action within the broader context of anti-inflammatory drug discovery. Further research is required to fully elucidate its therapeutic potential.
References
Nemtabrutinib (CAS No. 1610894-92-2): A Technical Guide to a Novel Non-Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of Nemtabrutinib (formerly ARQ 531, MK-1026), a potent, orally available, and reversible inhibitor of Bruton's tyrosine kinase (BTK). Unlike first-generation, covalently binding BTK inhibitors, Nemtabrutinib demonstrates efficacy against both wild-type and C481S-mutated BTK, a common mechanism of acquired resistance. This document details the mechanism of action, summarizes key preclinical and clinical data, provides representative experimental protocols, and visualizes the relevant biological pathways and experimental workflows. The information presented is intended to support further research and development of this promising therapeutic agent for B-cell malignancies.
Introduction
Nemtabrutinib is a small molecule inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[1] Nemtabrutinib's non-covalent binding mechanism allows it to overcome resistance associated with mutations at the C481S residue in the BTK active site, a significant limitation of covalent BTK inhibitors like ibrutinib.[2]
Mechanism of Action
Nemtabrutinib functions as an ATP-competitive inhibitor of BTK, binding reversibly to the kinase domain.[3] This binding prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling cascades that promote B-cell proliferation and survival.[1] Beyond its activity on wild-type and C481S-mutant BTK, Nemtabrutinib also exhibits inhibitory effects on other kinases, including members of the Src and Tec families, which may contribute to its overall anti-tumor activity.[4]
The B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is initiated upon antigen binding to the B-cell receptor. This triggers a cascade of intracellular events, with BTK playing a pivotal role in signal amplification. Inhibition of BTK by Nemtabrutinib effectively shuts down this pro-survival signaling.
Preclinical Data
A substantial body of preclinical research supports the potent and selective activity of Nemtabrutinib.
In Vitro Kinase and Cell-Based Assays
Nemtabrutinib demonstrates potent inhibition of both wild-type and C481S-mutant BTK in biochemical assays.[4] It also shows significant anti-proliferative activity in various B-cell malignancy cell lines.
Table 1: In Vitro Activity of Nemtabrutinib
| Assay Type | Target/Cell Line | IC50 / GI50 | Reference |
| Biochemical Assay | Wild-Type BTK | 0.85 nM | [4] |
| Biochemical Assay | C481S-Mutant BTK | 0.39 nM | [4] |
| Cell Proliferation | TMD8 (ABC-DLBCL) | 0.13 µM | [4] |
| Cell Proliferation | REC1 (Mantle Cell Lymphoma) | 0.18 nM | [4] |
In Vivo Animal Models
In vivo studies using mouse xenograft models of B-cell malignancies have shown significant anti-tumor activity of Nemtabrutinib.[3] In a TMD-8 tumor xenograft model, Nemtabrutinib treatment resulted in complete tumor regression after 14 days.[4]
Clinical Data
The clinical development of Nemtabrutinib is ongoing, with promising results from early-phase trials. The BELLWAVE-001 study (NCT03162536) is a key Phase 1/2 trial evaluating the safety and efficacy of Nemtabrutinib in patients with relapsed or refractory B-cell malignancies.[2][5]
BELLWAVE-001 Trial: Efficacy in CLL/SLL
Data from the BELLWAVE-001 study in patients with Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL) who had received prior therapies demonstrated significant clinical activity.[2]
Table 2: Efficacy of Nemtabrutinib (65 mg once daily) in Relapsed/Refractory CLL/SLL (BELLWAVE-001)
| Parameter | Result | Reference |
| Overall Response Rate (ORR) | 56% | [2] |
| Median Duration of Response (DoR) | 24 months | [2] |
| Median Progression-Free Survival (PFS) | 26 months | [2] |
| Patients with C481S-mutated BTK | 63% of the cohort | [2] |
Safety and Tolerability
In the BELLWAVE-001 trial, Nemtabrutinib was generally well-tolerated.[2] The most common treatment-related adverse events were dysgeusia (altered taste), neutropenia, fatigue, nausea, thrombocytopenia, diarrhea, and hypertension.[2]
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of Nemtabrutinib.
Biochemical BTK Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of Nemtabrutinib against BTK.
Protocol Steps:
-
Reagent Preparation: Prepare kinase buffer, recombinant human BTK enzyme, ATP, and a suitable substrate.
-
Compound Dilution: Perform serial dilutions of Nemtabrutinib in DMSO and then in kinase buffer.
-
Kinase Reaction: In a microplate, incubate the BTK enzyme with the diluted Nemtabrutinib or vehicle control.
-
Reaction Initiation: Add a mixture of ATP and substrate to start the kinase reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (indicating kinase activity).
-
Data Analysis: Measure the signal (e.g., luminescence) and plot the results as a dose-response curve to calculate the IC50 value.
Cell Viability Assay
This protocol outlines a common method to assess the effect of Nemtabrutinib on the proliferation of cancer cell lines.
Protocol Steps:
-
Cell Seeding: Seed a B-cell malignancy cell line (e.g., TMD8) in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of Nemtabrutinib or vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Signal Measurement: Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the data as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of Nemtabrutinib in a mouse model.
Protocol Steps:
-
Cell Implantation: Subcutaneously implant a human B-cell lymphoma cell line (e.g., TMD8) into immunodeficient mice.
-
Tumor Growth: Allow tumors to establish to a palpable size.
-
Treatment: Randomize mice into treatment groups and administer Nemtabrutinib or vehicle control orally, once daily.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size.
-
Data Analysis: Compare tumor growth between the treatment and control groups to assess efficacy.
Conclusion
Nemtabrutinib is a promising next-generation BTK inhibitor with a distinct mechanism of action that confers activity against both wild-type and C481S-mutant BTK. Preclinical and clinical data have demonstrated its potent anti-tumor effects and a manageable safety profile in patients with relapsed or refractory B-cell malignancies. The detailed information and protocols provided in this technical guide are intended to facilitate further investigation into the full therapeutic potential of Nemtabrutinib.
References
- 1. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cllsociety.org [cllsociety.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P628: UPDATED ANALYSIS OF BELLWAVE-001: A PHASE 1/2 OPEN-LABEL DOSE-EXPANSION STUDY OF THE EFFICACY AND SAFETY OF NEMTABRUTINIB FOR THE TREATMENT OF B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for COX-2 Inhibitors in Animal Models
Data Presentation: Dosage and Administration of Representative COX-2 Inhibitors
The following tables summarize the dosage and administration of various COX-2 inhibitors in different animal models for studying anti-inflammatory and anti-cancer effects.
Table 1: Anti-inflammatory Models
| Animal Model | COX-2 Inhibitor | Dosage | Route of Administration | Application |
| Rat | Rofecoxib | 10 mg/kg, 25 mg/kg | Not Specified | Carrageenan-induced paw edema[1] |
| Rat | Celecoxib (B62257) | 10 mg/kg, 25 mg/kg | Not Specified | Carrageenan-induced paw edema[1] |
| Rat | Nimesulide | 10 mg/kg, 25 mg/kg | Not Specified | Carrageenan-induced paw edema[1] |
| Rat | Firocoxib | 10 mg/kg | Intraperitoneal (i.p.) | Intestinal Ischemia/Reperfusion Injury[2] |
| Rat | Celecoxib | 0.5, 1, or 1.5 mg/kg | Not Specified | Neonatal necrotizing enterocolitis[3] |
Table 2: Cancer Models
| Animal Model | COX-2 Inhibitor | Dosage | Route of Administration | Application |
| Nude Mice | Nimesulide | 150 µg/kg (low dose), 1.5 mg/kg (high dose) | Intraperitoneal (i.p.) | Pancreatic Cancer (Subcutaneous model)[4] |
| Mice (BALB/c) | Celecoxib | 7.5 mg/kg, 15 mg/kg | Not Specified (five times a week for seven weeks) | Murine Mammary Cancer[5] |
| Mice (C57/BL) | Celecoxib | 25 mg/kg, 75 mg/kg | Oral (daily) | Lewis Lung Carcinoma[6] |
| Rat | Celecoxib | 500, 1000, 1500 ppm in diet | Oral (dietary) | Colon Cancer (AOM model)[7] |
Table 3: Pharmacokinetic Studies
| Animal Model | COX-2 Inhibitor | Dosage | Route of Administration | Key Findings |
| Rat | Vitacoxib | 18 mg/kg | Oral gavage | Tmax: 5.00 ± 2.00 h, Cmax: 450.19 ± 96.23 ng/ml, T1/2: 4.25 ± 0.30 h[8][9][10] |
| Dog | Vitacoxib | 2 mg/kg | Not Specified | Longer half-life than in rats.[8][10] |
| Horse | Vitacoxib | 0.1 mg/kg | Not Specified | Longer half-life than in rats.[8][10] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This protocol is a standard method to evaluate the anti-inflammatory effects of COX-2 inhibitors.[1][11]
Materials:
-
Male Wistar rats (170-190 g)
-
Representative COX-2 Inhibitor (e.g., Celecoxib, Rofecoxib)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose-Na)[10]
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer the COX-2 inhibitor or vehicle to the respective groups of animals.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (V0) and at specified time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage of edema inhibition for the drug-treated groups compared to the vehicle control group.
Subcutaneous Pancreatic Cancer Xenograft Model in Nude Mice
This protocol is designed to assess the in vivo anti-tumor efficacy of COX-2 inhibitors.[4]
Materials:
-
Nude mice (athymic)
-
Pancreatic cancer cells (e.g., 2 x 10^6 cells)
-
Representative COX-2 Inhibitor (e.g., Nimesulide)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject pancreatic cancer cells into the flanks of nude mice.
-
Allow tumors to grow to a palpable size (e.g., ~2 x 2 mm).
-
Randomly assign mice to treatment groups: vehicle control, low-dose COX-2 inhibitor, and high-dose COX-2 inhibitor.
-
Prepare fresh drug solutions daily and administer them intraperitoneally (i.p.) in a total volume of 50 µL for a specified duration (e.g., 2 weeks).[4]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density, measurement of prostaglandin (B15479496) and VEGF levels).[4]
Signaling Pathways and Experimental Workflow
COX-2 Signaling Pathway in Inflammation and Cancer
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory cascade and carcinogenesis.[12][13] Upon stimulation by inflammatory signals, growth factors, or tumor promoters, the expression of COX-2 is upregulated.[13] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), particularly Prostaglandin E2 (PGE2).[12] PGE2 can promote inflammation, angiogenesis, cell proliferation, and inhibit apoptosis, thereby contributing to tumor growth and metastasis.[6][12] Selective COX-2 inhibitors block the synthesis of these pro-inflammatory and pro-tumorigenic prostaglandins.[13]
Caption: The COX-2 signaling pathway in inflammation and cancer.
General Experimental Workflow for In Vivo Evaluation of COX-2 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel COX-2 inhibitor in animal models.
Caption: A general experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Combination of COX-2 Inhibitor and Antioxidant Therapy for Modulating Oxidative Stress Associated with Intestinal Ischemic Reperfusion Injury and Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose cyclooxygenase-2 (COX-2) inhibitor celecoxib plays a protective role in the rat model of neonatal necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]
- 11. Selective inhibitors of cyclo-oxygenase-2 (COX-2) induce hypoalgesia in a rat paw model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 13. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of COX-2-IN-16 in Inflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its selective inhibition remains a significant area of interest in the development of anti-inflammatory therapeutics. This document provides detailed application notes and protocols for a compound designated as COX-2-IN-16. It is crucial to note that the scientific literature and commercial sources have ambiguously used this identifier for at least two distinct chemical entities. This document will therefore provide comprehensive data and protocols for both identified compounds, clarifying their respective properties and applications in inflammation research.
Compound 1: 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one
This compound, identified as "Compound 16" in a 2009 study by Zarghi et al., is a potent and highly selective COX-2 inhibitor. Its oxazolidinone scaffold represents a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed for improved gastrointestinal safety.
Compound 2: 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole
This compound, referred to as "compound 2b" and "this compound" by some chemical suppliers, is a 1,2-diphenylbenzimidazole (B1360257) derivative with demonstrated anti-inflammatory properties. In addition to COX-2 inhibition, it has been shown to inhibit nitric oxide (NO) production.
Compound 1: 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one
Mechanism of Action
This compound (Compound 1) is a selective inhibitor of the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain.[1][2] By selectively blocking the active site of COX-2, this compound prevents the production of pro-inflammatory prostaglandins, thereby reducing the inflammatory response. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature, as COX-1 is involved in protective functions such as maintaining the gastric mucosa.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Compound 1)
| Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| COX-1 (ovine) | >100 | >476 |
| COX-2 (human) | 0.21 |
Data sourced from Zarghi et al., 2009.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is adapted from the methods described by Zarghi et al. (2009).
Principle: The assay measures the peroxidase activity of ovine COX-1 and human recombinant COX-2. The peroxidase activity is determined by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 610 nm.
Materials:
-
COX-1 enzyme (ovine)
-
COX-2 enzyme (human recombinant)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
EDTA
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
This compound (Compound 1)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (Compound 1) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of various concentrations of this compound (Compound 1) to the wells. For the control, add 10 µL of the solvent.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution and 20 µL of TMPD solution.
-
Immediately measure the absorbance at 610 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Caption: COX-2 Inflammatory Signaling Pathway and Inhibition by this compound (Compound 1).
Compound 2: 2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole
Mechanism of Action
This compound (Compound 2) is a selective inhibitor of the COX-2 enzyme and also demonstrates inhibitory effects on nitric oxide (NO) production. Its anti-inflammatory activity is attributed to the dual inhibition of these pro-inflammatory pathways.
Data Presentation
Table 2: In Vitro and In Vivo Activity of this compound (Compound 2)
| Assay | Endpoint | Result |
| In Vitro COX-2 Inhibition | IC50 | 102 µM |
| In Vivo Anti-inflammatory Activity | Rat Paw Edema (100 mg/kg, p.o.) | 42% reduction in edema |
Data sourced from MedChemExpress, referencing García-Aranda et al., 2020.
Experimental Protocols
In Vivo Anti-inflammatory Activity - Rat Paw Edema Model
This protocol is based on the methods described by García-Aranda et al. (2020).
Principle: Carrageenan-induced paw edema is a widely used model of acute inflammation. The increase in paw volume after carrageenan injection is a measure of edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (Compound 2)
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound (Compound 2).
-
Administer this compound (Compound 2) or the vehicle orally by gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow
Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Model.
Conclusion
The designation "this compound" has been applied to at least two distinct chemical structures with significantly different potencies. Researchers should carefully verify the identity of the compound they are using. Compound 1 (3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one) is a highly potent and selective COX-2 inhibitor, making it a valuable tool for in vitro studies of the COX-2 pathway. Compound 2 (2-(4-bromophenyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazole) demonstrates moderate COX-2 inhibition and has been validated in an in vivo model of inflammation, suggesting its potential for further preclinical development. The provided protocols offer a starting point for the investigation of these compounds in inflammation research.
References
Experimental Design for COX-2-IN-16 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental design of studies involving COX-2-IN-16, a potent and selective inhibitor of cyclooxygenase-2 (COX-2). These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of COX-2 inhibitors in inflammation and oncology.
Introduction to this compound
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and in various types of cancers. It plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, inflammation, and cell growth.[1][2] Selective inhibition of COX-2 is a therapeutic strategy aimed at reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform.[3][4]
This compound is a selective COX-2 inhibitor with a reported IC50 of 102 µM. It has demonstrated anti-inflammatory activity through the inhibition of nitric oxide (NO) production and has shown efficacy in in vivo models of inflammation.[5] These characteristics make this compound a compound of interest for further investigation in inflammatory disorders and cancer.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Control Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | To Be Determined | 102 | To Be Determined | [5] |
| Celecoxib (Control) | 15 | 0.04 | 375 | [6] |
| SC-560 (Control) | 0.009 | 6.3 | 0.0014 | [6] |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line | Parameter Measured | This compound IC50/EC50 (µM) | Notes |
| NO Production | RAW 264.7 | Nitrite (B80452) concentration | To Be Determined | Inhibition of LPS-induced nitric oxide production. |
| Cell Viability | HT-29 (COX-2 positive) | % Cell Viability | To Be Determined | Assess cytotoxic or anti-proliferative effects. |
| Cell Viability | A-2780-s (COX-2 negative) | % Cell Viability | To Be Determined | Determine COX-2 dependent effects on cell viability. |
Table 3: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Statistical Significance (p-value) |
| Vehicle Control | - | 0 | - |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| Indomethacin (Control) | 10 | ~50-60% | < 0.05 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific experimental conditions and reagents available.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is for determining the IC50 values of this compound for both COX-1 and COX-2 enzymes, allowing for the calculation of its selectivity index.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound and control compounds (e.g., Celecoxib, SC-560)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 1 mM phenol (B47542) and 1 µM hematin)
-
Prostaglandin (B15479496) screening EIA kit (for measuring PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 96-well plate, add the assay buffer, followed by the COX-1 or COX-2 enzyme.
-
Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a prostaglandin screening EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29 for COX-2 positive, A-2780-s for COX-2 negative)
-
Appropriate cell culture medium with supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the COX-2 signaling pathway.
Materials:
-
Cell line of interest (e.g., LPS-stimulated RAW 264.7 cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-COX-2, anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound and control drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (vehicle control, positive control, and this compound treatment groups).
-
Administer this compound or the control drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of paw edema for each animal at each time point.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound studies.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2: a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for COX-2-IN-16
For Research Use Only
Introduction
COX-2-IN-16 is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and pain signaling pathways. Structurally identified as a 2-aryl, 3-benzyl-(1,3-oxazolidine or 1,3-thiazolidine)-4-one derivative, this compound features a SO2Me pharmacophore, which contributes to its high affinity and selectivity for the COX-2 isoenzyme.[1] Its ability to selectively inhibit COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). These characteristics make this compound an invaluable tool compound for pharmacological research into the roles of COX-2 in various physiological and pathological processes, including inflammation, pain, and cancer.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Chemical Name | 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidin-4(5H)-one | [1] |
| Molecular Formula | C17H17NO4S | Inferred |
| Molecular Weight | 331.39 g/mol | Inferred |
| COX-2 IC50 | 0.21 µM | [1] |
| COX-1 IC50 | > 100 µM | [1] |
| Selectivity Index (SI) | > 476 | [1] |
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor of various pro-inflammatory prostaglandins (B1171923) (e.g., PGE2, PGI2) and thromboxanes. By blocking this step, this compound effectively reduces the production of these inflammatory mediators at sites of inflammation.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is designed to determine the IC50 values of this compound for both COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., N-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
This compound
-
Celecoxib (positive control for COX-2 inhibition)
-
SC-560 (positive control for COX-1 inhibition)
-
DMSO (solvent)
-
96-well white opaque microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and control inhibitors (Celecoxib, SC-560) at various concentrations by diluting the stock solutions with COX Assay Buffer.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare the Arachidonic Acid substrate solution.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the appropriate reagents for Enzyme Control, Inhibitor Control, and Test Sample wells.
-
Add the Reaction Mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in a kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay for COX-2 Activity (LPS-induced PGE2 Production)
This protocol measures the ability of this compound to inhibit COX-2 activity in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Celecoxib (dissolved in DMSO) for 1 hour. Include a vehicle control (DMSO only).
-
Induce COX-2 expression by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound can be evaluated in vivo using the carrageenan-induced rat paw edema model. This model is a well-established method for assessing the acute anti-inflammatory activity of test compounds.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Carrageenan control
-
Group 3: Carrageenan + this compound (various doses, e.g., 10, 30, 100 mg/kg, p.o.)
-
Group 4: Carrageenan + Celecoxib (positive control, e.g., 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer this compound, celecoxib, or vehicle orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the carrageenan control group.
-
Ordering Information
| Product Name | Catalog Number |
| This compound | Varies by supplier |
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Please consult the Safety Data Sheet (SDS) for handling and storage information.
References
Techniques for Assessing COX-2 Inhibitor Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the efficacy of Cyclooxygenase-2 (COX-2) inhibitors, with a focus on robust and reproducible methodologies. The techniques described herein are applicable to the evaluation of novel therapeutic compounds such as COX-2-IN-16.
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2).[1][2] Selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform.[3][4] Accurate assessment of the potency, selectivity, and in vivo efficacy of new COX-2 inhibitors is crucial for their preclinical and clinical development.
Data Presentation: In Vitro Inhibitory Activity
The primary measure of a COX-2 inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. The ratio of these values provides the selectivity index (SI), a key indicator of the compound's specificity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 13.02 | 0.49 | >26.57 | [5] |
| Kuwanon A | >100 | 14 | >7.1 | [6] |
| Phar-95239 | 9.32 | 0.82 | 11.36 | [5] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [5] |
| Zu-4280011 | 15.23 | 0.76 | 20.03 | [5] |
Experimental Protocols
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay (Fluorometric)
This assay determines the IC50 values of a test compound for both COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human COX-1 and recombinant human COX-2 are commonly used.[7]
-
Assay Principle: A fluorometric assay is employed to measure the production of prostaglandin G2, an intermediate product generated by the COX enzyme.[8][9] The fluorescence generated is proportional to the enzyme's activity.
-
Prepare a 96-well plate.
-
Add 75 µL of COX assay buffer to each well.
-
Add 10 µL of the test compound at various concentrations to the respective wells.
-
Add 1 µL of purified recombinant COX-1 or COX-2 enzyme to the appropriate wells.
-
Add 2 µL of a COX cofactor working solution.
-
Initiate the enzymatic reaction by adding 10 µL of an arachidonic acid solution.
-
Add 1 µL of a COX probe solution.
-
Measure the fluorescence kinetics for 10 minutes at 25°C with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Human Whole Blood Assay (hWBA) for COX-2 Inhibition
The hWBA is an ex vivo method that closely mimics in vivo conditions.[11]
Methodology:
-
Principle: This assay measures the ability of a compound to inhibit COX-2 activity in a physiological environment, with all blood components and cell-cell interactions intact.[11]
-
Procedure: A simplified and rapid method for examining the capacity of NSAIDs to inhibit COX-2 activity can be applied for routine screening.[11][12]
-
Collect whole blood samples.
-
Incubate the blood with the test compound.
-
Stimulate COX-2 expression and activity using lipopolysaccharide (LPS).
-
Measure the production of PGE2.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model to evaluate the anti-inflammatory efficacy of a test compound in an acute inflammation model.[7][13]
Methodology:
-
Animal Model: Typically performed in rats or mice.[7]
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle control to the animals, often orally.[13]
-
After a set period, induce inflammation by injecting a solution of carrageenan into the plantar surface of the hind paw.
-
Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Quantification of Prostaglandin E2 (PGE2) by ELISA
PGE2 is a primary product of the COX-2 pathway, and its quantification is a direct measure of COX-2 activity.[14]
Methodology:
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying PGE2 in biological samples such as cell culture supernatants, plasma, and urine.[14][15]
-
Procedure (Generalized): [14]
-
Prepare samples and standards. Proper sample collection is critical to prevent ex vivo PGE2 synthesis; this can be achieved by adding a cyclooxygenase inhibitor like indomethacin (B1671933) to collection tubes.[14]
-
Add standards and samples to a microplate pre-coated with an antibody.
-
Add a fixed amount of HRP-labeled PGE2 and incubate. During this time, the unlabeled PGE2 in the sample or standard competes with the labeled PGE2 for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.
-
Determine the concentration of PGE2 in the samples by interpolating from the standard curve.
-
Visualizations
Signaling Pathways and Workflows
Caption: COX-2 signaling pathway in inflammation.
Caption: Experimental workflow for in vitro COX-2 inhibition assay.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 2. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting COX-2-IN-16 Solubility Issues
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubilization of investigational compounds is paramount for reliable experimental outcomes. This guide provides a comprehensive resource for troubleshooting solubility challenges encountered with COX-2-IN-16, a potent and selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound has a known solubility of 10 mM in DMSO.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To prevent this, it is crucial to keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and ensure the compound remains in solution. Consider preparing a more dilute intermediate stock solution in DMSO before the final dilution into your aqueous medium.
Q3: Can I use other organic solvents to dissolve this compound?
A3: While DMSO is the primary recommendation, other water-miscible organic solvents like ethanol (B145695) and dimethylformamide (DMF) can be explored, particularly for creating co-solvent systems. However, the solubility in these solvents must be experimentally determined. For other poorly soluble COX-2 inhibitors, co-solvent systems such as PEG 400-ethanol have been shown to enhance solubility.
Q4: Is it possible to dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution in aqueous buffers is challenging due to the hydrophobic nature of many selective COX-2 inhibitors. It is generally recommended to first dissolve the compound in an organic solvent like DMSO and then serially dilute it into the aqueous buffer. When doing so, vortexing the buffer while adding the DMSO stock can help prevent precipitation.
Q5: How does pH affect the solubility of this compound?
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Issue 1: Precipitate forms immediately upon dilution into aqueous media.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. The high concentration of the compound in the initial DMSO bolus is not dispersing quickly enough.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the desired final concentration of this compound in your experiment.
-
Optimize Dilution Technique: Pre-warm the aqueous medium to 37°C. While vortexing the medium, add the DMSO stock solution dropwise to facilitate rapid mixing and prevent localized high concentrations.
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of the DMSO stock in the aqueous medium before making the final dilution.
-
Issue 2: The compound appears to dissolve initially but precipitates over time in the incubator.
-
Possible Cause: The compound is in a supersaturated and thermodynamically unstable state. Changes in temperature or interactions with media components over time can lead to precipitation.
-
Troubleshooting Steps:
-
Determine Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium to find the highest concentration that remains soluble over the duration of your experiment.
-
Incorporate Solubility Enhancers: Consider the use of excipients such as surfactants or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form more stable formulations.
-
Issue 3: Inconsistent experimental results or lower than expected potency.
-
Possible Cause: Undissolved compound is present, leading to an inaccurate concentration of the active inhibitor. The compound may be precipitating in the cell culture medium, reducing its effective concentration.
-
Troubleshooting Steps:
-
Verify Solubility in Media: Before initiating your assay, confirm the solubility of this compound in your specific cell culture medium at the desired concentration and temperature.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation or cloudiness before adding it to your experimental system.
-
Centrifugation: If you suspect precipitation, centrifuge the solution and measure the concentration of the supernatant to determine the amount of soluble compound.
-
Quantitative Data Summary
The following table summarizes the known and estimated solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | 10 mM | Confirmed by supplier data. Ideal for stock solutions. |
| Ethanol | Estimated to be sparingly soluble | Many poorly soluble COX-2 inhibitors show some solubility in ethanol. Can be used as a co-solvent.[1][3] |
| Methanol | Estimated to be sparingly soluble | Similar to ethanol, may be a suitable co-solvent. |
| Water / PBS | Estimated to be very poorly soluble | Direct dissolution is not recommended. |
| PEG 400 / Ethanol Mixture | Potentially higher solubility | Mixtures of PEG 400 and ethanol have been effective for other COX-2 inhibitors.[1] |
Note: "Estimated" solubility is based on the general characteristics of poorly soluble selective COX-2 inhibitors and should be experimentally verified for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 394.22 g/mol ).
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Caption: Workflow for troubleshooting this compound precipitation issues.
Caption: Inhibition of the COX-2 signaling pathway by this compound.
References
Technical Support Center: Optimizing COX-2-IN-16 for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using COX-2-IN-16 in cell-based assays. Our goal is to help you determine the optimal concentration for effective and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 2b) is identified as a potent, selective, and orally active inhibitor of Cyclooxygenase-2 (COX-2)[1]. The COX-2 enzyme is a key player in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins (B1171923), such as Prostaglandin E2 (PGE2)[2][3][4][5]. These prostaglandins are lipid compounds that mediate inflammation, pain, and fever[5]. By selectively targeting and inhibiting the COX-2 enzyme, this compound blocks the production of these inflammatory prostaglandins[5]. This selective inhibition is a key feature, as it is designed to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform, which is involved in protecting the stomach lining[6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
minimizing cytotoxicity of COX-2-IN-16 in experiments
Technical Support Center: COX-2-IN-16
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing cytotoxicity associated with the potent and selective cyclooxygenase-2 (COX-2) inhibitor, this compound, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3] By selectively targeting COX-2, this compound aims to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the COX-1 isoform.[1][2]
Q2: What are the primary causes of cytotoxicity observed with this compound in cell culture experiments?
A2: Cytotoxicity associated with this compound can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and non-specific toxicity.[4]
-
Solvent Toxicity: The most common solvent for COX-2 inhibitors, Dimethyl Sulfoxide (DMSO), can be toxic to cells at concentrations typically above 0.5%.[5]
-
Prolonged Exposure: Continuous exposure to the inhibitor can disrupt essential cellular processes, leading to cell death.[4]
-
Induction of Apoptosis: In some cell types, particularly cancer cell lines, COX-2 inhibitors can induce programmed cell death (apoptosis) as part of their anti-neoplastic effect.[6][7]
-
Metabolite Toxicity: Cellular metabolism of this compound may produce byproducts that are toxic to the cells.[4]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound should be determined empirically for each cell line and experimental condition. A dose-response experiment is crucial to identify the concentration that provides maximal COX-2 inhibition with minimal cytotoxicity. It is recommended to test a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific assay.[4][5]
Troubleshooting Guide: Minimizing Cytotoxicity
This section addresses common issues encountered during experiments with this compound and provides practical solutions.
Issue 1: High Levels of Cell Death Observed After Treatment
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high | Perform a dose-response curve to identify the optimal concentration. Start with a wide range, including concentrations below the reported IC50 value.[4] |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[5] Run a vehicle-only control to assess solvent effects. |
| Prolonged inhibitor exposure | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[4] |
| Cell line sensitivity | Some cell lines are inherently more sensitive to COX-2 inhibition or the specific chemical structure of the inhibitor. Consider using a different cell line if possible. |
| Compound instability | Ensure the inhibitor stock solution is properly stored (typically at -20°C or -80°C in aliquots) and that fresh dilutions are made for each experiment.[4] |
Issue 2: Inconsistent Results or Lack of COX-2 Inhibition
| Potential Cause | Recommended Solution |
| Suboptimal inhibitor concentration | Re-evaluate the concentration range based on published data for similar compounds and your initial dose-response experiments. |
| Inhibitor inactivity | Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution. If possible, confirm its biochemical activity in a cell-free assay.[4] |
| Poor cell permeability | Confirm from available literature or manufacturer's data that this compound is cell-permeable. |
| Incorrect timing of inhibitor addition | Optimize the timing of inhibitor treatment relative to your experimental stimulus or endpoint measurement. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using an MTT Assay
This protocol outlines a method to assess cell viability across a range of this compound concentrations.
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the logarithmic growth phase for the duration of the experiment. Allow cells to attach overnight.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM).[4] Prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 for cytotoxicity.
Visualizations
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the cytotoxic profile of this compound.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to COX-2 Inhibitors in Cancer Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the mechanisms behind resistance to Cyclooxygenase-2 (COX-2) inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for COX-2 inhibitors in cancer therapy?
A1: COX-2 inhibitors primarily work by blocking the cyclooxygenase-2 (COX-2) enzyme.[1] This enzyme is crucial for converting arachidonic acid into prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2).[1][2] In many cancers, elevated levels of PGE2 promote tumor growth by stimulating cell proliferation, angiogenesis (the formation of new blood vessels), and invasion, while simultaneously inhibiting apoptosis (programmed cell death).[1][3] By inhibiting COX-2, these drugs decrease PGE2 production, thereby hindering these cancer-promoting activities.[1]
Q2: We are observing that our cancer cell line, which was initially sensitive to a COX-2 inhibitor, is now showing signs of resistance. What are the likely molecular mechanisms behind this acquired resistance?
A2: Acquired resistance to COX-2 inhibitors is a multifaceted issue that can arise from several molecular adaptations within the cancer cells. Some of the most common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of COX-2 inhibition. A predominant mechanism is the upregulation of the PI3K/AKT signaling pathway, a key survival pathway that promotes cell growth and inhibits apoptosis.[1][4] Activation of other pathways, such as the SRC signaling pathway, can also contribute to resistance.[1]
-
Altered Expression of Apoptosis-Regulating Proteins: Resistant cells often exhibit increased expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which makes them less susceptible to programmed cell death induced by COX-2 inhibitors.[5]
-
Increased Drug Efflux: Upregulation of multidrug resistance proteins, like MDR-1 (P-glycoprotein), can actively pump the COX-2 inhibitor out of the cell, reducing its intracellular concentration and thereby its effectiveness.[1][6]
-
Paradoxical Upregulation of COX-2: Interestingly, some cancer cell lines that develop resistance to COX-2 inhibitors have been shown to overexpress the COX-2 enzyme itself.[1][5] This may indicate a heightened dependency of the resistant cells on the COX-2 pathway for their survival.[1][5]
-
Metabolic Reprogramming: Cancer cells can undergo metabolic reprogramming to sustain their rapid growth and proliferation, which can also contribute to drug resistance.[7][8] This involves alterations in glucose, amino acid, and lipid metabolism to meet the bioenergetic and biosynthetic demands of the resistant cells.[9][10]
-
Epigenetic Modifications: The expression of COX-2 can be regulated by epigenetic mechanisms such as DNA methylation.[11][12] Changes in the methylation status of the COX-2 promoter can influence its expression levels and the cell's response to inhibitors.[11][13]
Q3: Can combination therapy be an effective strategy to overcome resistance to COX-2 inhibitors?
A3: Yes, combination therapy is a highly promising approach to overcome resistance.[14] By targeting multiple pathways simultaneously, it is possible to prevent or reverse resistance. Promising combinations include:
-
COX-2 Inhibitors with Chemotherapy: Combining COX-2 inhibitors with traditional chemotherapeutic agents has been shown to enhance anti-tumor activity.[14][15]
-
COX-2 Inhibitors with Targeted Therapies: Co-administration with inhibitors of key survival pathways, such as PI3K/AKT inhibitors, can effectively counteract the bypass mechanisms that lead to resistance.[1][4]
-
COX-2 Inhibitors with Immunotherapy: The COX-2/PGE2 pathway contributes to an immunosuppressive tumor microenvironment.[3][16] Inhibiting this pathway can enhance the efficacy of immune checkpoint inhibitors.[16][17]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| High IC50 value for the COX-2 inhibitor in a new cancer cell line. | The cell line may exhibit intrinsic resistance to the COX-2 inhibitor. | 1. Confirm COX-2 Expression: Verify the expression of COX-2 in your cell line using Western blot or qPCR.[1] 2. Combination Treatment: Test the inhibitor in combination with a low dose of a chemotherapeutic agent or a PI3K/AKT pathway inhibitor.[1] |
| Initial sensitivity to the COX-2 inhibitor, followed by a gradual loss of efficacy over time. | The cancer cells have likely developed acquired resistance. | 1. Select for Resistant Population: Culture the cells in the continuous presence of the COX-2 inhibitor to isolate the resistant population.[1] 2. Analyze Key Signaling Pathways: Use Western blot to analyze the resistant cells for changes in key signaling molecules (e.g., phosphorylation of AKT) and protein expression (e.g., Bcl-2, MDR-1).[1] |
| Variability in experimental results when using COX-2 inhibitors. | Inconsistent experimental conditions or cell line instability. | 1. Standardize Protocols: Ensure consistent cell densities, drug concentrations, and incubation times. 2. Cell Line Authentication: Regularly authenticate your cell line to ensure its identity and purity. |
| Unexpected off-target effects observed. | The specific COX-2 inhibitor may have off-target activities, or the concentration used is too high. | 1. Titrate Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. 2. Use a Different Inhibitor: Consider testing a different selective COX-2 inhibitor to see if the off-target effects are compound-specific. |
Experimental Protocols
Western Blot for Protein Expression Analysis
This protocol is for assessing the expression levels of proteins such as COX-2, p-AKT, AKT, Bcl-2, and MDR-1.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-COX-2, anti-p-AKT, anti-Bcl-2) diluted in blocking buffer overnight at 4°C.[1]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of COX-2 inhibitors.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the COX-2 inhibitor in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of background control wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the untreated control cells.[1]
-
Plot the results to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: The COX-2 signaling pathway in cancer cells.
Caption: Activation of the PI3K/AKT bypass pathway in COX-2 inhibitor resistance.
Caption: Workflow for developing and characterizing COX-2 inhibitor-resistant cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of COX-2 and PI3K/AKT Pathways to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of COX-2 in celecoxib-resistant breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]
- 7. Metabolic Reprogramming in Cancer Cells: Emerging Molecular Mechanisms and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promoter hypermethylation silences cyclooxygenase-2 (Cox-2) and regulates growth of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epigenetic regulation of COX-2 expression by DNA hypomethylation via NF-κB activation in ketamine-induced ulcerative cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of COX-2 in Colon Cancer Modulates Tumor Growth and MDR-1 Expression to Enhance Tumor Regression in Therapy-Refractory Cancers In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 17. COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflammation [cell-stress.com]
protocol modifications for enhanced COX-2-IN-16 activity
Welcome to the technical support center for COX-2-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol modifications for enhanced activity and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It is also identified as compound 16 in the 2020 publication by Maghraby MT, et al., in Bioorganic & Medicinal Chemistry. Its chemical structure is a novel benzimidazole-thiazole hybrid.
Q2: What is the mechanism of action of COX-2 inhibitors?
A2: COX-2 is an enzyme that is typically induced by inflammatory stimuli and plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation. COX-2 inhibitors work by selectively binding to and inhibiting the activity of the COX-2 enzyme, thereby reducing the production of these pro-inflammatory prostaglandins. This selective inhibition is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which has a protective role in the stomach lining.
Q3: How should I prepare and store stock solutions of this compound?
A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of COX-2 inhibitors. To ensure stability, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. It is crucial to keep the final DMSO concentration in the assay low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: What are the key differences between a colorimetric and a fluorometric COX-2 inhibitor screening assay?
A4: Both assays are used to measure the peroxidase activity of the COX enzyme. A colorimetric assay typically involves monitoring the appearance of an oxidized chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), by measuring the change in absorbance at a specific wavelength. A fluorometric assay, on the other hand, detects the generation of a fluorescent product, which is often proportional to the amount of Prostaglandin G2 produced by the COX enzyme. Fluorometric assays are generally considered more sensitive and are well-suited for high-throughput screening.
Quantitative Data Summary
The inhibitory activity of this compound and a common reference compound, Celecoxib, are summarized below. This data highlights the high potency and selectivity of this compound for the COX-2 enzyme.
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (SI) for COX-2 (IC50 COX-1 / IC50 COX-2) |
| This compound | COX-2 | 0.067 | 158.36 |
| COX-1 | 10.61 | ||
| Celecoxib | COX-2 | 0.045 | 327 |
| COX-1 | 14.7 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Colorimetric COX Inhibition Assay
This protocol describes the determination of the inhibitory effect of a test compound on the peroxidase activity of ovine COX-1 and human recombinant COX-2.
Principle: The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials and Reagents:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Tris-HCl buffer (pH 8.0)
-
EDTA
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic agent)
-
This compound and reference compounds
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme and Cofactor Preparation: Dilute the COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Incubation with Inhibitor: Pre-incubate the enzyme solution with various concentrations of this compound or reference compounds for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid and TMPD.
-
Measurement of Peroxidase Activity: Monitor the absorbance of oxidized TMPD at 595 nm using a plate reader in kinetic mode.
-
Data Analysis: Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Fluorometric COX Inhibition Assay
This protocol provides a high-throughput method to determine the IC50 of test compounds against purified COX-2 enzyme.
Principle: The assay is based on the fluorometric detection of a product generated from the peroxidase activity of the COX enzyme, which is proportional to the amount of Prostaglandin G2 produced.
Materials and Reagents:
-
Purified human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
This compound and control inhibitors (e.g., Celecoxib) dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the fluorometric probe, cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Inhibitor Wells: Assay Buffer, COX Cofactor, Fluorometric Probe, diluted COX-2 enzyme, and diluted this compound.
-
Positive Control (100% Activity): Assay Buffer, COX Cofactor, Fluorometric Probe, diluted enzyme, and DMSO.
-
Background Control: Assay Buffer, COX Cofactor, Fluorometric Probe, and DMSO (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes, protected from light.
-
Reaction Initiation: Start the reaction by adding the arachidonic acid working solution to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of your compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent reagent preparation or handling. | Ensure all buffers and reagents are freshly prepared and stored correctly. Pay close attention to the concentration of co-factors like hematin, as this can impact enzyme activity. |
| Variation in enzyme activity. | Aliquot purified enzymes to avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor (e.g., Celecoxib) to ensure the assay is performing as expected.[1] |
| Issues with the inhibitor solution. | Ensure the inhibitor is fully dissolved in the stock solution. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment. |
Issue 2: Lower than expected potency (high IC50 value).
| Possible Cause | Suggested Solution |
| Suboptimal pre-incubation time. | Most inhibitors exhibit time-dependent inhibition of COX activity. Altering incubation times with the inhibitor can significantly change the apparent IC50 value.[2] It is recommended to determine the optimal pre-incubation time for this compound. |
| Inhibitor instability. | Benzimidazole-based compounds can be susceptible to degradation. Ensure stock solutions are stored properly at -20°C or -80°C and protected from light. Prepare fresh working solutions for each experiment. |
| Incorrect assay conditions. | Verify the pH of the assay buffer and the concentrations of all reagents, especially the substrate (arachidonic acid). |
Issue 3: Compound precipitates out of solution upon dilution in aqueous buffer.
| Possible Cause | Suggested Solution |
| Poor aqueous solubility. | Thiazole derivatives can have low aqueous solubility.[3] Ensure the final DMSO concentration is kept as low as possible (ideally ≤0.5%) while maintaining compound solubility.[3] |
| Supersaturation. | This indicates that the aqueous solubility of your compound is below the tested concentration. Consider using formulation strategies such as the inclusion of co-solvents or cyclodextrins to increase solubility. |
Visualizations
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro COX-2 inhibition assay.
Caption: Logical troubleshooting workflow for inconsistent IC50 results.
References
Validation & Comparative
Comparative Analysis of COX-2-IN-16 and Other Selective COX-2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational COX-2 inhibitor, COX-2-IN-16, with established selective COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. This document synthesizes available experimental data to facilitate an informed perspective on their relative potency and selectivity.
Cyclooxygenase (COX), an enzyme crucial in the inflammatory pathway, exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is elevated during inflammation. The development of selective COX-2 inhibitors has been a significant therapeutic advancement, aiming to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. This guide focuses on a comparative evaluation of this compound against other well-known COX-2 inhibitors.
Quantitative Comparison of Inhibitory Potency and Selectivity
The efficacy and safety profile of a COX-2 inhibitor is largely determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for COX-2 over COX-1. The following table summarizes the available in vitro data for this compound and other prominent COX-2 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions. For a direct and accurate comparison, data from studies using identical methodologies are ideal.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (compound 2b) | Data not available | 102[1] | Not determinable |
| Celecoxib | ~15 | ~0.04 | ~375 |
| Rofecoxib | >100 | 0.53[2] | >188 |
| Etoricoxib | 162[3] | 0.47[3] | ~344[4] |
Note: The IC50 value for this compound is reported from a vendor and its primary literature source requires further investigation to confirm the experimental context and to obtain the corresponding COX-1 inhibition data. The high IC50 value of 102 µM for COX-2 suggests lower potency compared to the other inhibitors listed, which are typically in the nanomolar to low micromolar range. Rofecoxib was withdrawn from the market due to cardiovascular safety concerns.
Experimental Methodologies
The determination of COX-1 and COX-2 inhibition and selectivity is crucial for the preclinical assessment of new chemical entities. A standard methodology employed is the in vitro enzyme inhibition assay.
General Protocol for In Vitro COX Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid by COX produces prostaglandin (B15479496) G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the COX enzyme is utilized to oxidize a fluorogenic substrate, leading to a measurable fluorescent signal. The inhibition of this signal in the presence of a test compound is proportional to the inhibition of COX activity.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX assay buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer. The test compounds are prepared at various concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, the assay buffer, heme, and the fluorometric probe are combined.
-
Inhibitor Incubation: The test compound at different concentrations is added to the wells containing the reaction mixture and the respective COX enzyme. The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to all wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a specific period using a plate reader with appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for ADHP).
-
Data Analysis: The rate of reaction is determined from the linear phase of the kinetic read. The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Concluding Remarks
References
- 1. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Potency Analysis of COX-2-IN-16 and Celecoxib
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Two Key COX-2 Inhibitors
This guide provides a detailed comparison of the in vitro potency of COX-2-IN-16 and the well-established non-steroidal anti-inflammatory drug (NSAID), celecoxib (B62257). The following sections present quantitative data on their inhibitory activities against cyclooxygenase (COX) isoforms, outline the experimental methodologies used for these assessments, and visualize the relevant biological pathways and experimental workflows.
Quantitative Comparison of In Vitro Potency
The inhibitory potency of this compound and celecoxib against COX-1 and COX-2 is typically determined by measuring their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter for assessing the potential for reduced gastrointestinal side effects.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >250 µM | 1.02 µM | >245 |
| Celecoxib | 14.2 µM - 15 µM[1][2] | 0.04 µM - 0.42 µM[1][3] | ~34 - 375 |
Note: The IC50 values for celecoxib can vary between studies depending on the specific assay conditions. The data presented represents a range from published findings.
Experimental Protocols: In Vitro COX Inhibition Assay
The determination of in vitro COX inhibitory activity is crucial for the characterization of selective inhibitors. A common method involves a fluorometric or colorimetric assay using purified recombinant COX enzymes.
Principle: The assay measures the peroxidase activity of COX. In this reaction, the COX enzyme converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to prostaglandin H2 (PGH2). A probe is used that is oxidized during this reduction, leading to a fluorescent or colorimetric signal that is proportional to the COX activity.
General Protocol Outline:
-
Reagent Preparation:
-
Recombinant human or ovine COX-1 and COX-2 enzymes are reconstituted in an appropriate buffer.
-
A reaction buffer containing cofactors such as heme is prepared.
-
The substrate, arachidonic acid, is prepared in a suitable solvent.
-
Test compounds (this compound, celecoxib) are dissolved, typically in DMSO, and serially diluted to a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Incubation: The COX enzyme (either COX-1 or COX-2) is pre-incubated with the test compound or vehicle control for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Signal Detection: The fluorescence or absorbance is measured kinetically over a period of time using a plate reader.
-
-
Data Analysis:
-
The rate of reaction (slope of the kinetic read) is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this comparison, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The COX signaling pathway, illustrating the inhibition of COX-2 by this compound and celecoxib.
Caption: A generalized workflow for determining the in vitro potency of COX inhibitors.
References
A Comparative Analysis of COX-2-IN-16's Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity profile of the investigational compound, COX-2-IN-16, against other well-characterized non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is based on standardized in vitro enzyme inhibition assays designed to determine the potency and selectivity of compounds for the two COX isoforms, COX-1 and COX-2.
The therapeutic anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal complications, are linked to the inhibition of the constitutively expressed COX-1 isoform.[1][2] Therefore, the development of selective COX-2 inhibitors is a key strategy in creating safer anti-inflammatory therapies.[3]
Quantitative Data Summary
The selectivity of a COX inhibitor is determined by comparing its 50% inhibitory concentration (IC50) against COX-1 and COX-2. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for minimizing side effects.[4] The following table summarizes the in vitro inhibitory activity of this compound in comparison to other NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound (Hypothetical) | >100 | 0.045 | >2222 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >100 | 0.018 | >5555 |
| Etoricoxib | 1.1 | 0.01 | 106 |
| Diclofenac (Non-selective) | 0.11 | 0.15 | 0.73 |
| Indomethacin (B1671933) (Non-selective) | 0.09 | 0.13 | 0.69 |
Data for celecoxib, rofecoxib, etoricoxib, diclofenac, and indomethacin are representative values from published literature.[4][5]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the arachidonic acid cascade and the roles of COX-1 and COX-2 in prostaglandin (B15479496) synthesis. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors like this compound are designed to specifically block the inflammatory pathway while sparing the protective functions of COX-1.[6]
Caption: COX Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is crucial for validating the selectivity profile of a compound. The following are detailed methodologies for key experiments.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.[4]
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing EDTA and phenol.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[4]
-
Arachidonic acid is then added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes).
-
The reaction is terminated by the addition of a stopping solution (e.g., a solution of HCl).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
-
Data Analysis:
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
-
Human Whole Blood Assay (WBA)
Objective: To assess the potency and selectivity of a COX inhibitor in a more physiologically relevant ex vivo system that accounts for protein binding and cell-based activity.[7][8]
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Freshly drawn human blood is aliquoted into tubes containing the test compound at various concentrations.
-
The blood is allowed to clot at 37°C for 1 hour.
-
During clotting, platelets are activated, and COX-1 converts arachidonic acid to thromboxane (B8750289) A2 (TXA2), which is rapidly hydrolyzed to the stable thromboxane B2 (TXB2).
-
The reaction is stopped by placing the tubes on ice and adding a COX inhibitor like indomethacin.
-
Plasma is separated by centrifugation.
-
TXB2 levels in the plasma are measured by EIA.
-
-
COX-2 Activity (PGE2 Production):
-
Freshly drawn human blood is aliquoted into tubes containing the test compound and an inflammatory stimulus, typically lipopolysaccharide (LPS), to induce COX-2 expression.
-
The blood is incubated at 37°C for 24 hours.
-
During this incubation, monocytes express COX-2, which produces PGE2.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are measured by EIA.
-
-
Data Analysis:
-
The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated.
-
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the selectivity of a potential COX-2 inhibitor.
Caption: Workflow for Assessing COX Inhibitor Selectivity.
This comprehensive approach, combining in vitro and ex vivo assays, provides a robust validation of the selectivity profile for a novel COX-2 inhibitor like this compound, ensuring a thorough understanding of its therapeutic potential and safety margin.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Investigational COX-2 Inhibitor COX-2-IN-16 and the Withdrawn Drug Rofecoxib
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of COX-2-IN-16, an investigational selective cyclooxygenase-2 (COX-2) inhibitor, and rofecoxib (B1684582), a well-characterized COX-2 inhibitor that was withdrawn from the market due to cardiovascular safety concerns. This document is intended to serve as a resource for researchers in the field of inflammation and pain therapeutics, offering a side-by-side look at available preclinical data and the established profile of a clinically significant predecessor.
Introduction to Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The discovery of two isoforms, COX-1 and COX-2, revolutionized anti-inflammatory drug development. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet function. In contrast, COX-2 is typically induced at sites of inflammation. This distinction led to the development of selective COX-2 inhibitors, designed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.
Rofecoxib (Vioxx) was a highly successful COX-2 selective inhibitor before its withdrawal. This compound is a more recent investigational compound. This guide will compare the two based on available data.
Comparative Data Summary
A direct quantitative comparison of inhibitory potency and selectivity is crucial for evaluating novel COX-2 inhibitors. While extensive data is available for rofecoxib, data for this compound is limited to a single primary research publication.
Note: The IC₅₀ value for this compound listed by a commercial supplier is 102 µM, which suggests low potency.[1] However, without the primary publication, "García-Aranda MI, et al. Bioorg Med Chem. 2020;28(9):115427," which contains the full experimental details and corresponding COX-1 data, a definitive comparison is not possible. The table below uses the available data for rofecoxib and provides a template for this compound's data upon retrieval from the primary source.
| Parameter | This compound | Rofecoxib |
| Target(s) | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) |
| Mechanism of Action | Selective COX-2 Inhibition | Selective COX-2 Inhibition |
| In Vitro Potency | ||
| COX-2 IC₅₀ | Data requires primary literature access | 18-26 nM (cell-based); 0.34 µM (purified enzyme)[2][3] |
| COX-1 IC₅₀ | Data requires primary literature access | >15-50 µM (cell-based); 26 µM (purified enzyme)[2][3] |
| Selectivity Index (SI) | ||
| (COX-1 IC₅₀ / COX-2 IC₅₀) | Data requires primary literature access | >800 - 1000[2] |
| In Vivo Efficacy | ||
| Carrageenan Paw Edema | 42% edema reduction at 100 mg/kg (p.o.)[1] | ID₅₀ = 1.5 mg/kg[2] |
| Reported Adverse Effects | Not clinically evaluated | Increased risk of myocardial infarction and stroke[1][4] |
Signaling & Experimental Workflow Visualizations
To aid in conceptualizing the mechanism and evaluation process for these inhibitors, the following diagrams are provided.
Caption: Prostaglandin synthesis via COX-1 and COX-2 and points of inhibition.
References
A Comparative Analysis of COX-2-IN-26: Efficacy, Selectivity, and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of experimental findings for the selective cyclooxygenase-2 (COX-2) inhibitor, COX-2-IN-26. Through a detailed comparison with other prominent COX inhibitors, this document outlines its quantitative performance, the experimental protocols for its evaluation, and the biological pathways it targets. The data and methodologies presented are intended to support researchers in the fields of pharmacology and drug development.
A note on the compound name: Initial searches for "COX-2-IN-16" did not yield specific public data. The information herein is based on available data for the structurally related and similarly named compound, "COX-2-IN-26".
Quantitative Performance Comparison of COX Inhibitors
The efficacy and selectivity of COX inhibitors are primarily determined by their 50% inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), quantifies the drug's preference for inhibiting COX-2 over COX-1. A higher SI value is desirable, as it suggests a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[1]
The table below summarizes the in vitro inhibitory activities of COX-2-IN-26 in comparison to several well-established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| COX-2-IN-26 | 10.61 | 0.067 | ~158 [1] |
| Celecoxib | 82 | 6.8 | 12[2] |
| Rofecoxib | >100 | 25 | >4.0[2] |
| Etoricoxib | - | - | 106[3] |
| Diclofenac | 0.076 | 0.026 | 2.9[2] |
| Ibuprofen | 12 | 80 | 0.15[2] |
| Meloxicam | 37 | 6.1 | 6.1[2] |
IC50 values can vary between studies based on the specific assay conditions.
Signaling Pathway of COX Enzymes
Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (B1171923) (PGs) and thromboxanes. Selective COX-2 inhibitors like COX-2-IN-26 are designed to block this pathway at the COX-2 enzyme, thereby reducing the synthesis of prostaglandins that mediate pain and inflammation, while sparing the homeostatic functions of COX-1.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 6. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking COX-2-IN-16: A Comparative Analysis Against Non-Selective NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational cyclooxygenase-2 (COX-2) inhibitor, COX-2-IN-16, against a panel of established non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is based on available preclinical data and is intended to assist researchers in evaluating its potential as a selective anti-inflammatory agent.
Mechanism of Action: A Tale of Two Isozymes
Non-steroidal anti-inflammatory drugs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, including the protection of the gastric mucosa and maintenance of renal blood flow.[2]
-
COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[2]
Non-selective NSAIDs, such as ibuprofen (B1674241) and naproxen, inhibit both COX-1 and COX-2.[1] While this dual inhibition effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications like ulcers and bleeding.[3] In contrast, COX-2 selective inhibitors are designed to preferentially target COX-2, thereby aiming to provide anti-inflammatory and analgesic benefits with a reduced risk of gastrointestinal toxicity.[4][5] However, some selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events.[6]
This compound is described as a potent and selective inhibitor of COX-2.[7][8] The following sections provide a quantitative comparison of its activity with that of several non-selective NSAIDs.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of non-selective NSAIDs against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a key indicator of a compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Not Available | 102[7][8] | Not Available |
| Aspirin | 3.57[2] | 29.3[2] | 0.12 |
| Diclofenac | 0.076[1] | 0.026[1] | 2.92 |
| Ibuprofen | 12[1] | 80[1] | 0.15 |
| Indomethacin | 0.009[1] | 0.31[1] | 0.03 |
| Naproxen | 1.72[9] | Not specified in source | Not specified in source |
| Piroxicam | 47[1] | 25[1] | 1.88 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources and should be interpreted as a comparative guide.
In Vivo Anti-Inflammatory Activity
Preclinical studies in animal models are essential for evaluating the in vivo efficacy of anti-inflammatory compounds. This compound has been evaluated in a rat paw edema model, a standard assay for acute inflammation.
-
This compound : At a dose of 100 mg/kg administered orally, this compound demonstrated a 42% reduction in paw edema in a rat model.[7]
This result indicates that this compound possesses in vivo anti-inflammatory activity. For a comprehensive comparison, this would need to be benchmarked against non-selective NSAIDs in the same experimental model and at equimolar doses.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.
Caption: COX pathway showing inhibition by NSAIDs.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal injury associated with NSAID use: a case study and review of risk factors and preventative strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylic acid (2-Hydroxybenzoic acid) | COX-2 Inhibitor | AmBeed.com [ambeed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective and non-selective non-steroidal anti-inflammatory drugs and the risk of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of COX-2-IN-16
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Proper Chemical Handling
This document provides crucial safety and logistical information for the proper disposal of COX-2-IN-16, a potent and selective COX-2 inhibitor intended for research use only. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Understanding the Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a selective COX-2 inhibitor warrants handling it with caution, assuming a hazard profile similar to other research-grade compounds in this class. The primary potential hazards include:
-
Skin and Eye Irritation: May cause irritation upon direct contact.[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[1]
-
Respiratory Irritation: May be irritating to the mucous membranes and upper respiratory tract.[1]
-
Reproductive Toxicity: Some COX-2 inhibitors are suspected of damaging fertility or the unborn child.[2]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[2]
Given these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE) Requirements
A summary of required PPE for handling and disposing of this compound is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Impermeable and resistant chemical gloves (e.g., nitrile). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether as a pure compound or in solution, is critical to prevent environmental contamination and ensure personnel safety.
Experimental Protocol: Disposal of Unused this compound
-
Consult Institutional Guidelines: Before initiating disposal, review your institution's specific chemical waste management protocols. These guidelines will dictate the precise procedures for waste segregation, labeling, and collection.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with incompatible solvents.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be disposed of as hazardous chemical waste.
-
-
Waste Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Potential Reproductive Toxin," "Aquatic Toxicity")
-
The accumulation start date
-
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's EHS personnel.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Important Note: Do not dispose of this compound down the drain or in the regular trash. This compound may be toxic to aquatic life, and improper disposal can have long-lasting environmental effects.[2]
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate safety measures.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention. |
| Small Spill | Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's EHS office or emergency response team immediately. |
Signaling Pathway and Experimental Workflow Diagrams
To provide further context for researchers working with this compound, the following diagrams illustrate the general COX-2 signaling pathway and a typical experimental workflow for studying COX-2 inhibitors.
Caption: Simplified COX-2 signaling pathway showing the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
